molecular formula C9H9F B154274 1-Allyl-4-fluorobenzene CAS No. 1737-16-2

1-Allyl-4-fluorobenzene

Cat. No. B154274
CAS RN: 1737-16-2
M. Wt: 136.17 g/mol
InChI Key: NYFIDHXRJSCAOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorobenzene derivatives can be complex and often involves multiple steps. For instance, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was achieved using IR, 1H NMR, and EI mass spectral analysis for identification, and its structure was confirmed by X-ray crystallography . Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid, with a high yield of 90% . These methods could potentially be adapted for the synthesis of 1-Allyl-4-fluorobenzene.

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is crucial for understanding their properties. The structure of fluorobenzene itself has been determined by microwave spectroscopy, showing a small shortening of the C-C bonds nearest to the fluorine atom . In the case of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, an intramolecular hydrogen bond was observed between the imidazole nitrogen and a hydrogen of the fluorobenzene . These structural details are important for predicting the reactivity and interactions of 1-Allyl-4-fluorobenzene.

Chemical Reactions Analysis

Fluorobenzene derivatives engage in various chemical reactions. For example, a fluorobenzene adduct of Ti(IV) was found to catalyze carboamination reactions, leading to α,β-unsaturated imines and triaryl-substituted quinolines . Additionally, 1-fluoro-2,4-dinitrobenzene reacts with cysteine, suggesting its potential as an alkylating agent . These reactions demonstrate the reactivity of fluorobenzene derivatives, which could be extrapolated to 1-Allyl-4-fluorobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzene derivatives vary widely. For instance, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals showed dual fluorescence emission with components assigned to monomers and aggregates . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding . These findings provide a basis for understanding the potential properties of 1-Allyl-4-fluorobenzene, such as its photophysical behavior and crystal packing.

Scientific Research Applications

  • Intermolecular Interactions in Solutions

    Müller-Warmuth et al. (1971) studied the intermolecular hyperfine couplings between solvent nuclei and radical free electron orbitals in solutions of substituted fluorobenzenes, including 1-fluoro-4-nitrobenzene. Their research provides insights into the interactions and spectral densities in these solutions (Müller-Warmuth, W., Steenwinkel, R. V., & Yalçıner, A., 1971).

  • C-H···F Interactions and Crystal Structures

    Thalladi et al. (1998) explored the nature of C-H···F-C interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This study is important for understanding the weak acceptor capabilities of the C-F group in such compounds (Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G., 1998).

  • Organometallic Chemistry Using Partially Fluorinated Benzenes

    Pike et al. (2017) recognized fluorobenzenes as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their research highlights the impact of fluorination on chemical reactions and potential applications in organic synthesis (Pike, S., Crimmin, M. R., & Chaplin, A. B., 2017).

  • Photophysics of 1,4-Diethynyl-2-Fluorobenzene

    Levitus et al. (2001) examined the photophysics of 1,4-diethynyl-2-fluorobenzene in solutions and crystals. This study provides insights into the effect of aggregation on the photophysical properties of these compounds, relevant for applications in materials science and photonics (Levitus, M., Zepeda, G., Dang, H., Godinez, C., Khuong, T. A., Schmieder, K., & Garcia‐Garibay, M., 2001).

  • Synthesis of NMDA Receptor Antagonists

    Xun et al. (2004) reported on the synthesis of 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene. This research is crucial for the development of pharmaceutical compounds, especially N-methyl-D-aspartate (NMDA) receptor antagonists (Xun, L., & Qing-ping, H., 2004).

Safety And Hazards

1-Allyl-4-fluorobenzene is classified as a flammable liquid, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces . It’s recommended to use personal protective equipment as required .

properties

IUPAC Name

1-fluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFIDHXRJSCAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456829
Record name 1-Allyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-fluorobenzene

CAS RN

1737-16-2
Record name 1-Allyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-4-fluorobenzene
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Synthesis routes and methods

Procedure details

Allyl bromide (4.33 mL, 50 mmol) was added dropwise to a solution of 4-fluorophenyl magnesium bromide (50 mmol) in tetrahydrofuran (25 mL) and diethyl ether (25 mL). After 16 hours, the reaction suspension was diluted with diethyl ether (100 mL) and saturated aqueous ammonium chloride (50 mL). The layers were separated, and the organic layer was washed with water (25 mL) and brine (25 mL), dried over magnesium sulfate, filtered, and concentrated to afford the title compound.
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
W Yang, H Chen, J Li, C Li, W Wu… - Chemical Communications, 2015 - pubs.rsc.org
… Unfortunately, 1-allyl-4-fluorobenzene (1q) and 1-allyl-4-(trifluoromethyl)benzene (1r) afforded only a trace amount of the desired products. And terminal alkyl olefins, such as 1-octene, …
Number of citations: 38 pubs.rsc.org
EA Blé-González, SR Isbel, OS Ojo… - New journal of …, 2023 - pubs.rsc.org
… Fluorinated starting materials such as: 1-allyl-4-fluorobenzene 1d, 1-allyl-4-(trifluoromethyl)benzene 1f, and 1-allyl-2,3,4,5,6-pentafluorobenzene 1g, produced their corresponding …
Number of citations: 1 pubs.rsc.org
H Li, K Dong, H Neumann, M Beller - Angewandte Chemie, 2015 - Wiley Online Library
… With 1-allyl-4-fluorobenzene (1 n) as the substrate, the reaction was complete at 105 C and afforded 3 na in 85 % yield and 88 % selectivity (Table 1, entry 14). Finally, styrene was …
Number of citations: 73 onlinelibrary.wiley.com
A Jana, GK Zieliński, S Czarnocka‐Śniadała… - …, 2019 - Wiley Online Library
… First, we demonstrated the feasibility of the one-pot isomerisation/cross-metathesis reaction in accessing sulfone derivative 3 fa from 1-allyl-4-fluorobenzene (5 f) (Scheme 4a). Therefore…
P Eor, M Byington, JL Anderson - Journal of Separation …, 2023 - Wiley Online Library
… However, the 𝐾HS−Ag+ for 1-allyl-4-fluorobenzene was 8.8 × 103 (analyte 13 in Table 1) and was observed to be greater than that of allylbenzene (analyte 14, 3.7 × 103). In contrast, …
CC Le, K Kunchithapatham… - … A European Journal, 2013 - Wiley Online Library
… Allylbenzene and 1-allyl-4-fluorobenzene were excellent substrates as the corresponding acetoxylated products in 80 and 77 % yield, respectively (entries 2 and 3). Olefins appended …
AM Kazerouni, TAF Nelson, SW Chen… - The Journal of …, 2019 - ACS Publications
In this study we report the development of the regioselective Cp*Ir(III)-catalyzed allylic C–H sulfamidation of allylbenzene derivatives, using azides as the nitrogen source. The reaction …
Number of citations: 25 pubs.acs.org
Y Gu, YE Wang, Y Yuan, H Xu, Y Lu… - The Journal of …, 2023 - ACS Publications
The deprotonation of allylbenzene was successfully demonstrated with a catalytic alkali amide base (NaN(SiMe 3 ) 2 ). The deprotonated allyl anion could be trapped by in situ …
Number of citations: 1 pubs.acs.org
A Tlili, J Schranck, J Pospech, H Neumann… - …, 2014 - Wiley Online Library
… Starting the reaction with 1-allyl-4-fluorobenzene was also effective under the standard reaction conditions and led to the isolation of two regioisomers, 12 h and 13 h, in moderate yields …
C Le - 2014 - rave.ohiolink.edu
… In addition to 1-dodecene (2.1), allylbenzene and 1-allyl-4fluorobenzene also provided the corresponding acetoxylated product in good yield (Table 2.6, entry 2-3). Silyl ether or benzyl …
Number of citations: 2 rave.ohiolink.edu

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